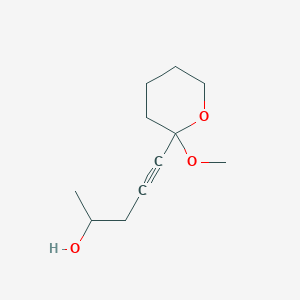![molecular formula C11H9F5O2S B14275773 3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one CAS No. 167010-73-3](/img/structure/B14275773.png)
3,3,4,4,4-Pentafluoro-1-[(R)-4-methylbenzene-1-sulfinyl]butan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound features a pentafluoroalkyl group (CF3) and a sulfinyl group (SO) attached to a butan-2-one backbone. The chiral center at the sulfur atom gives rise to the ®-configuration.
3,3,4,4,4-Pentafluoro-1-[®-4-methylbenzene-1-sulfinyl]butan-2-one: , is a chemical compound with the empirical formula CHFO.
Preparation Methods
Synthetic Routes: PMBB can be synthesized through various methods, including fluorination reactions. One approach involves the fluorination of a suitable precursor using reagents like hydrogen fluoride (HF) or other fluorinating agents.
Industrial Production: While specific industrial production methods are not widely documented, research laboratories often prepare PMBB for specialized applications.
Chemical Reactions Analysis
Reactivity: PMBB undergoes various chemical reactions due to its functional groups. These include
Common Reagents and Conditions: Reagents like hydrogen peroxide (HO) or peracids are used for oxidation. Nucleophiles such as amines or thiols can substitute the fluorine atoms.
Major Products: Oxidation leads to the formation of sulfoxides, while substitution reactions yield various derivatives.
Scientific Research Applications
Chemistry: PMBB serves as a versatile building block for designing new fluorinated compounds due to its unique reactivity.
Biology and Medicine: Researchers explore PMBB derivatives as potential drug candidates, especially in medicinal chemistry.
Industry: PMBB-derived materials find applications in specialty chemicals, polymers, and surface coatings.
Mechanism of Action
- PMBB’s mechanism of action depends on its specific application. For drug candidates, it may interact with biological targets via covalent bonding or non-covalent interactions.
- Further studies are needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Similar Compounds: Other pentafluoroalkyl ketones, such as 3,3,4,4,4-Pentafluoro-1-butanol , 3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one , and 3,3,4,4,4-Pentafluoro-1-iodobutane , share structural similarities.
Uniqueness: PMBB’s combination of sulfinyl and pentafluoroalkyl groups distinguishes it from other compounds.
Remember that PMBB’s applications continue to evolve, and ongoing research may uncover additional uses and insights
Properties
CAS No. |
167010-73-3 |
|---|---|
Molecular Formula |
C11H9F5O2S |
Molecular Weight |
300.25 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluoro-1-[(R)-(4-methylphenyl)sulfinyl]butan-2-one |
InChI |
InChI=1S/C11H9F5O2S/c1-7-2-4-8(5-3-7)19(18)6-9(17)10(12,13)11(14,15)16/h2-5H,6H2,1H3/t19-/m1/s1 |
InChI Key |
BQSGLIILALRGIG-LJQANCHMSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)[S@](=O)CC(=O)C(C(F)(F)F)(F)F |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)CC(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


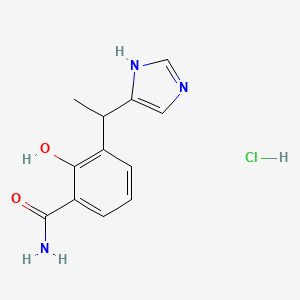
![Ethyl bromo[(diethoxyphosphoryl)sulfanyl]acetate](/img/structure/B14275695.png)
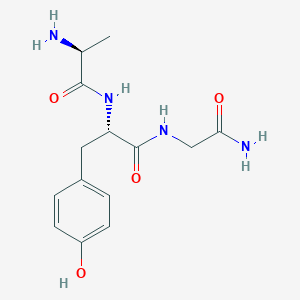
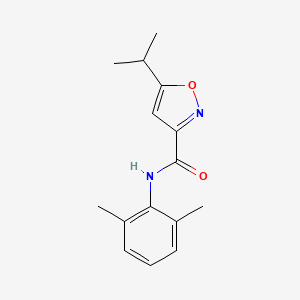
![[4-(3-Oxo-4-propylcyclohexen-1-yl)phenyl] octanoate](/img/structure/B14275703.png)
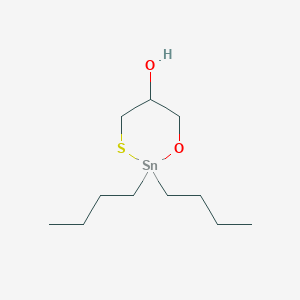
![5,5'-[Naphthalene-2,3-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14275711.png)

![2-(Phenylethynyl)bicyclo[3.2.1]oct-2-en-8-one](/img/structure/B14275734.png)
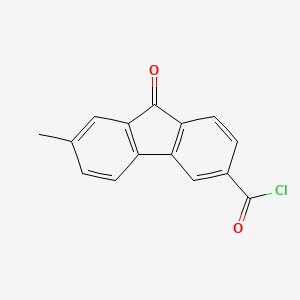
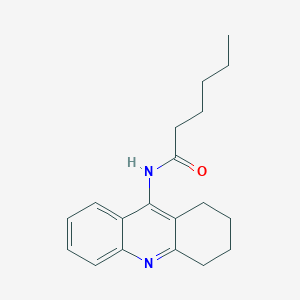
![3,6,9-Triazaspiro[5.5]undecan-6-ium chloride](/img/structure/B14275753.png)
![Benzene, 1-methoxy-4-[(3-methyl-2-methylenebutoxy)methyl]-](/img/structure/B14275756.png)
